![molecular formula C19H15F2N3O2S B2548166 2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 899759-24-1](/img/structure/B2548166.png)

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

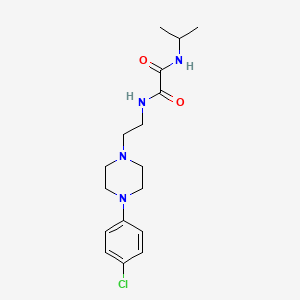

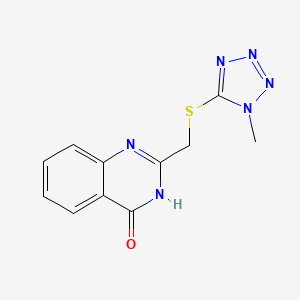

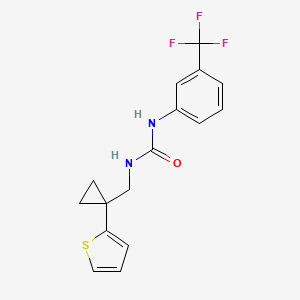

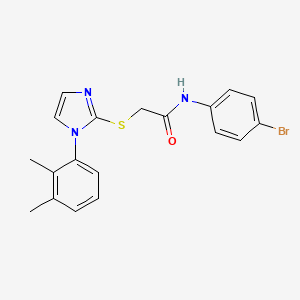

The compound "2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the properties and synthesis of related acetamide derivatives.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step reactions, starting from basic precursors such as benzoic acid, which is converted into intermediates like ethyl benzoate and benzohydrazide, and further transformed into the desired acetamide derivatives . For example, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, followed by crystallization using a toluene and methanol mixture . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the core structure.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. For instance, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using both experimental methods and theoretical calculations, revealing the stability of the molecule and the nature of charge transfer within it . Similarly, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was determined to be in the monoclinic space group with specific unit-cell parameters, and the presence of intramolecular hydrogen bonds was noted .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be inferred from their molecular structure and electronic properties. The HOMO and LUMO analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide, for example, helps in understanding the charge transfer and potential sites for chemical reactions . Additionally, the intramolecular hydrogen bonds observed in the crystal structures of related compounds suggest that these interactions play a significant role in stabilizing the molecules and could influence their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The first hyperpolarizability of these compounds indicates their potential role in nonlinear optics . The crystal structures provide insights into the solid-state properties, such as the arrangement of molecules and the types of intermolecular interactions that occur, which can affect properties like solubility and melting point . The spectral characterization, including EI-MS, IR, and NMR, confirms the successful synthesis of these compounds and provides detailed information about their functional groups and molecular framework .

Applications De Recherche Scientifique

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to the one , have demonstrated significant antioxidant activity. The study highlighted the effects of hydrogen bonding on the self-assembly process, revealing the potential of these compounds for developing antioxidant applications. The research presented two complexes, characterized by their coordination environments and supramolecular architectures, showcasing the intricacies of their molecular structures and interactions which contribute to their antioxidant capabilities (Chkirate et al., 2019).

Cytotoxic Activity

Sulfonamide derivatives, including those structurally akin to 2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide, have shown cytotoxic activity against various cancer cell lines. One study focused on the synthesis of novel sulfonamide derivatives and their in vitro anticancer activity against breast and colon cancer cell lines. The findings indicate a promising direction for developing anticancer therapies using structurally related compounds (Ghorab et al., 2015).

Antiepileptic Potential

The optimization of compounds structurally similar to the one in focus has led to the identification of promising anti-epileptic drug candidates. By modifying the polar group to improve the ADME profile, researchers have discovered broad-spectrum anti-convulsant activity in various models. This work underscores the potential of such compounds in developing treatments for epilepsy (Tanaka et al., 2019).

Antimicrobial Applications

The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, aimed at antimicrobial use, has explored the antimicrobial efficacy of structures related to 2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide. This research indicates the potential of such compounds in combating microbial infections, highlighting their role in the development of new antimicrobial agents (Darwish et al., 2014).

Anti-inflammatory Activity

Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which are structurally similar to the compound , has demonstrated significant anti-inflammatory activity. This opens avenues for the development of new anti-inflammatory treatments (Sunder et al., 2013).

Propriétés

IUPAC Name |

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2S/c1-12-6-7-13(10-15(12)21)24-9-8-22-18(19(24)26)27-11-17(25)23-16-5-3-2-4-14(16)20/h2-10H,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXXOAMKIFPGCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-N-(3,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)

![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)

![3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B2548088.png)

![3-(Aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/no-structure.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2548092.png)

![4-Aza-tricyclo[5.2.2.02,6]undecane](/img/structure/B2548096.png)

![2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2548101.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide](/img/structure/B2548103.png)

![N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine](/img/structure/B2548104.png)